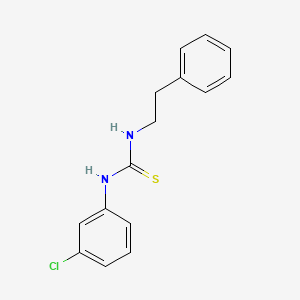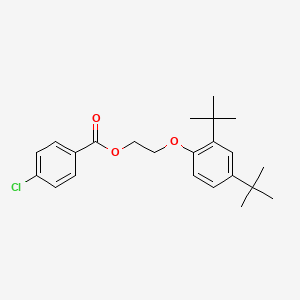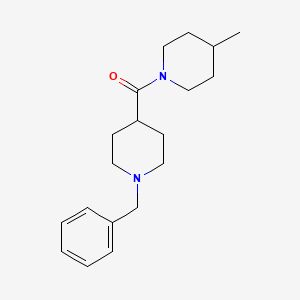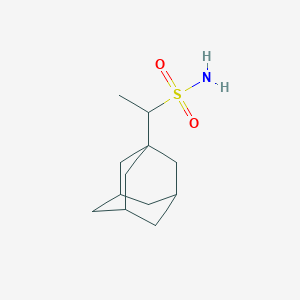![molecular formula C13H13N3OS B12455030 [(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12455030.png)
[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea is an organic compound with the molecular formula C12H12N2OS It is a derivative of thiourea and naphthalene, characterized by the presence of a methoxy group on the naphthalene ring and a methylideneamino linkage to the thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea typically involves the condensation of 2-methoxynaphthaldehyde with thiourea in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce thiol derivatives.
Applications De Recherche Scientifique
[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its structural similarity to bioactive molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of [(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial properties .
Comparaison Avec Des Composés Similaires
[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea can be compared with other similar compounds, such as:
[(2-Methoxynaphthalen-1-yl)methylideneamino]urea: Similar structure but with an oxygen atom instead of sulfur.
[(2-Methoxynaphthalen-1-yl)methylideneamino]guanidine: Contains a guanidine group instead of thiourea.
[(2-Methoxynaphthalen-1-yl)methylideneamino]thiosemicarbazide: Contains an additional hydrazine moiety.
These compounds share structural similarities but differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound .
Propriétés
Formule moléculaire |
C13H13N3OS |
|---|---|
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
[(2-methoxynaphthalen-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H13N3OS/c1-17-12-7-6-9-4-2-3-5-10(9)11(12)8-15-16-13(14)18/h2-8H,1H3,(H3,14,16,18) |
Clé InChI |
DXTYDDVJOBCCHE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate](/img/structure/B12454954.png)



![N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12454979.png)

![3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12454990.png)

![4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B12455004.png)
![7-Tert-butyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12455012.png)
![2-[(2-Methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12455020.png)

![3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B12455025.png)

